molecular formula C16H20ClN3O3S B2660409 1-((3-chloro-4-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine CAS No. 2320212-60-8

1-((3-chloro-4-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine

Cat. No. B2660409
CAS RN: 2320212-60-8
M. Wt: 369.86
InChI Key: YAPYQPGVSFCOBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3-chloro-4-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine, also known as CMPD101, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been found to exhibit promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

1-((3-chloro-4-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine exerts its therapeutic effects by inhibiting the activity of protein kinases, specifically cyclin-dependent kinase 5 (CDK5) and glycogen synthase kinase 3β (GSK3β). CDK5 and GSK3β are involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting the activity of these enzymes, 1-((3-chloro-4-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine can modulate cell signaling pathways, leading to the inhibition of cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
1-((3-chloro-4-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 1-((3-chloro-4-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine can inhibit the proliferation of cancer cells and induce apoptosis. Additionally, 1-((3-chloro-4-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), making it a potential candidate for the treatment of inflammatory diseases. Furthermore, 1-((3-chloro-4-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

1-((3-chloro-4-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine has several advantages for laboratory experiments. The compound is stable and can be synthesized in high yields and purity, making it suitable for in vitro and in vivo studies. Additionally, 1-((3-chloro-4-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine has been extensively studied, and its mechanism of action is well understood, making it a valuable tool for studying cell signaling pathways. However, 1-((3-chloro-4-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine also has some limitations. The compound has poor solubility in water, which can limit its use in certain experiments. Additionally, the compound has not been extensively studied in clinical trials, and its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for the study of 1-((3-chloro-4-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine. One potential direction is to further investigate the compound's anti-cancer activity and its potential use in combination with other anti-cancer drugs. Additionally, future studies could focus on the compound's potential use in the treatment of inflammatory diseases and neurodegenerative disorders. Furthermore, the development of more soluble analogs of 1-((3-chloro-4-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine could expand its use in laboratory experiments. Overall, the study of 1-((3-chloro-4-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine has the potential to lead to the development of new therapies for a range of diseases.

Synthesis Methods

1-((3-chloro-4-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine is synthesized through a multistep process that involves the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with 1-methyl-1H-pyrazol-4-amine to form the intermediate 1-((3-chloro-4-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)urea. This intermediate is then reacted with piperidine to produce 1-((3-chloro-4-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine. The synthesis method has been optimized to produce the compound in high yields and purity, making it suitable for scientific research applications.

Scientific Research Applications

1-((3-chloro-4-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit potent anti-cancer activity by inhibiting the activity of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. 1-((3-chloro-4-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-((3-chloro-4-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O3S/c1-19-10-13(9-18-19)12-4-3-7-20(11-12)24(21,22)14-5-6-16(23-2)15(17)8-14/h5-6,8-10,12H,3-4,7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPYQPGVSFCOBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCN(C2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloro-4-methoxybenzenesulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine

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